Guanidine Monohydrobromide, also known as Guanidinium Bromide, is an organic compound with the chemical formula and a molecular weight of approximately 139.98 g/mol. This compound appears as a white crystalline powder and has a melting point of around 191 °C. It is classified under guanidinium halides and is primarily used in various chemical and biological applications due to its unique properties, including its ability to form stable structures with other compounds through hydrogen bonding and van der Waals interactions .
Guanidine Monohydrobromide exhibits notable biological activity, particularly as a protein denaturant. It disrupts hydrogen bonds within proteins, leading to the unfolding of their secondary and tertiary structures. This property is utilized in biochemical assays and protein studies, where it helps to analyze protein folding and stability. Additionally, it is found in urine as a normal product of protein metabolism, indicating its role in biological systems .
The synthesis of Guanidine Monohydrobromide can be achieved through several methods:
Guanidine Monohydrobromide has diverse applications across various fields:
Studies have shown that Guanidine Monohydrobromide interacts with various biomolecules through hydrogen bonding and ionic interactions. Its chaotropic properties allow it to disrupt water structure around proteins, facilitating denaturation processes. Additionally, it has been observed to interact with human serum proteins, forming stable complexes that may influence biological activity .
Several compounds share similarities with Guanidine Monohydrobromide in terms of structure and function. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Unique Features |
---|---|---|
Guanidine | CH₅N₃ | Strong base; exists primarily as guanidinium ions |
Guanidine Hydrochloride | CH₅ClN₃ | Commonly used for denaturation; similar properties |
Guanidine Thiocyanate | CH₅N₃S | Known for its denaturing effects; different anion |
Arginine | C₆H₁₄N₄O₂ | An amino acid; involved in protein synthesis |
Guanidine Monohydrobromide is particularly unique due to its specific bromide ion interaction, which enhances its stability and solubility compared to other guanidinium salts. Its application in material science further distinguishes it from similar compounds.
Guanidine hydrochloride (GndCl) has been widely utilized as a precursor for g-C₃N₄ synthesis due to its low cost and high nitrogen content. Thermal polymerization of GndCl typically occurs at temperatures between 450–600°C, forming a layered structure through condensation reactions [1] [2]. Alkali-assisted methods, such as the incorporation of NaOH or KOH, enable polymerization at reduced temperatures (450–475°C) by accelerating the condensation of melem-like intermediates into extended g-C₃N₄ networks [1]. Fourier-transform infrared (FT-IR) and X-ray photoelectron spectroscopy (XPS) analyses confirm the formation of triazine or heptazine units, which are critical for photocatalytic activity [1] [3].
In contrast, guanidine monohydrobromide (GndBr) remains less explored for g-C₃N₄ synthesis. However, its structural similarity to GndCl—a planar guanidinium cation paired with a halide counterion—suggests potential utility. The release of HBr during thermal decomposition could influence the polymerization pathway, analogous to HCl evolution from GndCl [4]. Computational studies predict that halide elimination during synthesis may create nitrogen vacancies or modulate interlayer interactions, though experimental validation is needed [6].
The specific surface area (SSA) of g-C₃N₄ directly impacts its photocatalytic efficiency by governing reactant adsorption and active site density. Guanidine-derived g-C₃N₄ exhibits SSAs up to 80 m²/g, significantly higher than melamine-based counterparts (20–30 m²/g) [2] [4]. This enhancement arises from the gaseous byproducts (e.g., NH₃, HCl) released during GndCl decomposition, which induce pore formation and layer exfoliation [4]. Alkali treatments further amplify this effect: g-C₃N₄-NaOH achieves SSAs of 95 m²/g, enabling a 90% yield in CO₂ cycloaddition reactions [1].
Surface area optimization strategies include:
Guanidine-derived g-C₃N₄ outperforms melamine- and dicyandiamide-synthesized materials in multiple domains:
Property | Guanidine-Derived g-C₃N₄ | Melamine-Derived g-C₃N₄ | Dicyandiamide-Derived g-C₃N₄ |
---|---|---|---|
Specific Surface Area | 70–95 m²/g [1] [2] | 20–30 m²/g [2] [8] | 40–60 m²/g [4] |
Bandgap Energy | 2.65 eV [2] | 2.75 eV [8] | 2.70 eV [4] |
RhB Degradation Efficiency | 98% in 90 min [2] | 75% in 90 min [8] | 85% in 90 min [4] |
The higher SSA of guanidine-based materials enhances light absorption and charge carrier separation, while alkali treatments introduce basic sites that improve CO₂ adsorption in catalytic applications [1] [4]. In contrast, melamine-derived g-C₃N₄ suffers from rapid electron-hole recombination due to its compact structure [8].
Irritant